

Application Notes and Protocols for Animal Model Studies of GPR17 Agonists

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Compound of Interest

Compound Name: ASN02563583

Cat. No.: B519508

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Disclaimer: No specific animal model studies for the compound **ASN02563583** were identified in the public domain based on the conducted search. **ASN02563583** is described as a modulator of the G protein-coupled receptor 17 (GPR17) with a reported IC₅₀ of 0.64 nM in a [³⁵S]GTPγS binding assay[1]. The IUPHAR/BPS Guide to Pharmacology also lists **ASN02563583** as a GPR17 agonist[2].

The following application notes and protocols are based on a representative study of a novel, selective GPR17 agonist, referred to as galinex, which was investigated in a mouse model of multiple sclerosis[3]. This information is provided as a detailed example of how a GPR17 agonist can be evaluated in a preclinical animal model.

Application Notes

Topic: Preclinical Evaluation of GPR17 Agonists in a Mouse Model of Multiple Sclerosis

The G protein-coupled receptor 17 (GPR17) has emerged as a promising therapeutic target for demyelinating diseases such as multiple sclerosis (MS)[3]. GPR17 is expressed on oligodendrocyte precursor cells (OPCs), the cells responsible for myelination in the central nervous system (CNS). The timely downregulation of GPR17 is crucial for the terminal differentiation of OPCs into mature, myelinating oligodendrocytes. In pathological conditions like MS, aberrant and prolonged GPR17 expression can halt this differentiation process, thereby impairing remyelination.

It is postulated that the administration of a GPR17 agonist can promote the receptor's natural signaling cascade and subsequent downregulation, thereby facilitating oligodendrocyte maturation and fostering myelination. The following notes are based on a study that developed and tested a selective GPR17 agonist, galinex, in the experimental autoimmune encephalomyelitis (EAE) mouse model, a well-established animal model for human multiple sclerosis.

Key Concepts:

- Target: G protein-coupled receptor 17 (GPR17)
- Compound Class: Selective GPR17 agonist
- Therapeutic Hypothesis: Agonist-induced downregulation of GPR17 on oligodendrocyte precursor cells (OPCs) will promote their differentiation into mature oligodendrocytes, leading to enhanced remyelination and amelioration of disease symptoms in multiple sclerosis.
- Animal Model: Experimental Autoimmune Encephalomyelitis (EAE) in mice.

Experimental Rationale:

The primary objective of the described in vivo study was to assess the therapeutic potential of a novel GPR17 agonist, galinex, in a relevant animal model of multiple sclerosis. The study aimed to determine if systemic administration of the agonist could modulate the clinical course of EAE. This involved evaluating the compound's pharmacokinetic properties to ensure it could reach the central nervous system and then assessing its efficacy in delaying disease onset and reducing disease severity.

Quantitative Data Summary

The following table summarizes key quantitative data from the pharmacokinetic and in vivo efficacy studies of the GPR17 agonist, galinex, and a comparator compound.

Parameter	Compound 1	Galinex (Compound 2)	Units	Reference
In Vivo Pharmacokinetic s (Single Subcutaneous Dose)				
Dose	1	1	mg/kg	
Cmax (Plasma)	134	229	ng/mL	
Tmax (Plasma)	0.25	0.25	hours	
AUC (0-t) (Plasma)	162	417	ng*h/mL	
In Vivo Efficacy (EAE Model)				
Treatment Protocol	Preventive	Preventive	-	
Dose	-	1	mg/kg/day	
Administration Route	-	Subcutaneous	-	
Effect on Disease Onset	-	Significant Delay	-	

Experimental Protocols

1. Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol describes the induction and clinical evaluation of EAE in mice, a standard model for multiple sclerosis research.

- Animal Strain: C57BL/6 female mice, 8-10 weeks old.
- EAE Induction:

- On day 0, mice are subcutaneously immunized with 200 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis.
- On the same day (day 0) and again on day 2, mice receive an intraperitoneal injection of 200 ng of pertussis toxin in PBS.
- Clinical Scoring:
 - Mice are monitored daily for clinical signs of EAE starting from day 7 post-immunization.
 - Clinical scores are assigned based on the following scale:
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness
 - 3: Complete hind limb paralysis
 - 4: Hind and forelimb paralysis
 - 5: Moribund or dead
- Ethical Considerations:
 - Animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.
 - Endpoints for euthanasia should be clearly defined, such as significant weight loss (e.g., >20%), severe paralysis, or inability to access food and water.

2. GPR17 Agonist (galinex) Administration Protocol

This protocol details the preparation and administration of the GPR17 agonist for the in vivo efficacy study.

- Compound: Galinex (or other GPR17 agonist)

- Vehicle: 15% Ethanol, 85% PEG400
- Preparation of Dosing Solution:
 - Prepare a stock solution of the GPR17 agonist.
 - On each day of dosing, dilute the stock solution to the final concentration in the vehicle.
- Dosing Regimen (Preventive Protocol):
 - Administer the GPR17 agonist at a dose of 1 mg/kg subcutaneously once daily.
 - Begin treatment on the day of EAE induction (day 0) and continue throughout the study period.
- Control Group:
 - Administer the vehicle alone to a separate cohort of EAE-induced mice following the same dosing schedule.

3. In Vivo Pharmacokinetic (PK) Study

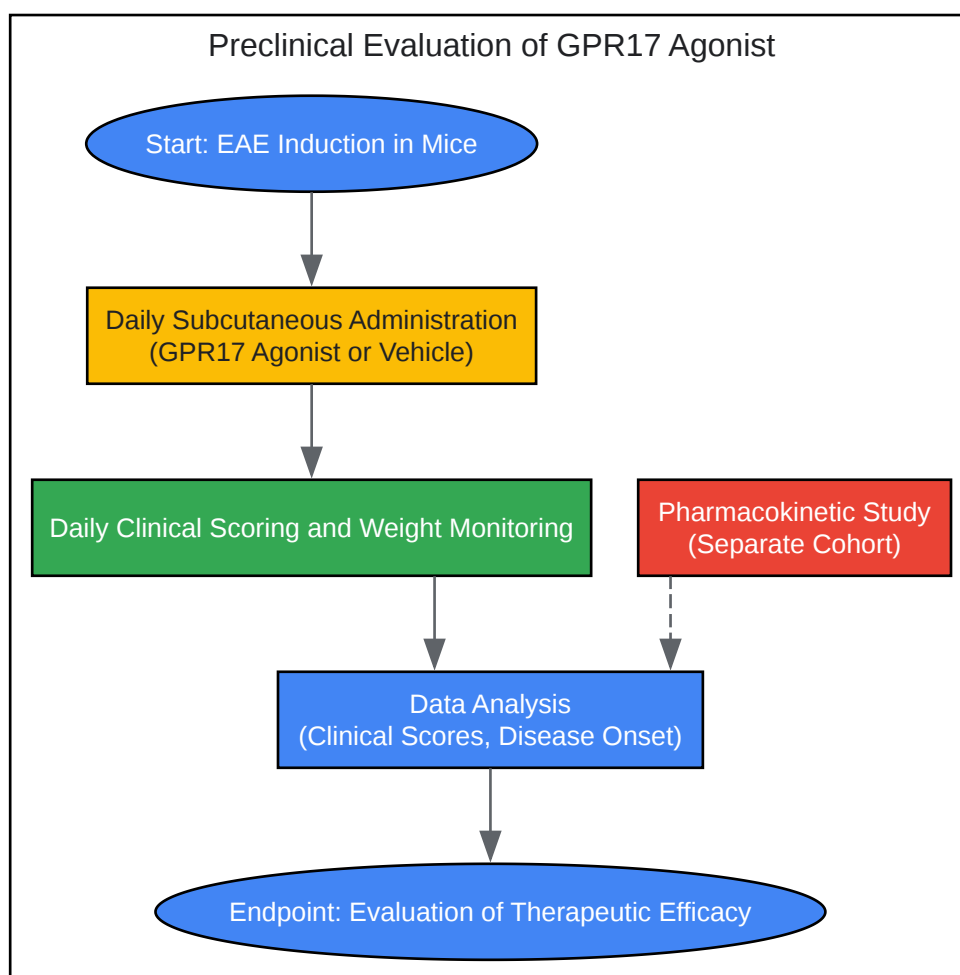
This protocol outlines the procedure for assessing the pharmacokinetic profile of the GPR17 agonist in mice.

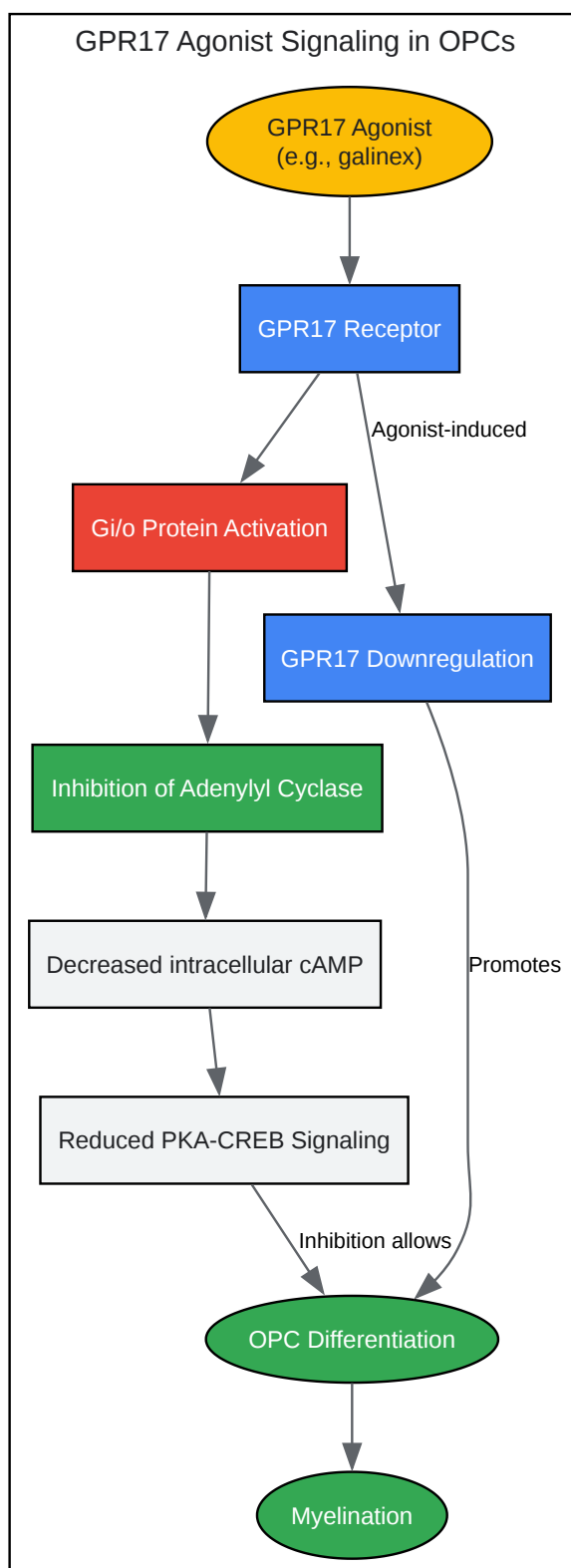
- Animal Strain: Naïve CD1 male mice
- Dosing:
 - Administer a single subcutaneous dose of the GPR17 agonist (e.g., 1 mg/kg) dissolved in the appropriate vehicle.
- Sample Collection:
 - Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
 - Process the blood to obtain plasma and store at -20°C until analysis.

- Bioanalysis:
 - Analyze the plasma concentrations of the GPR17 agonist using a validated analytical method (e.g., LC-MS/MS).
- Data Analysis:
 - Calculate standard pharmacokinetic parameters, including C_{max} (maximum concentration), T_{max} (time to maximum concentration), and AUC (area under the curve).

Visualizations

Diagram 1: Experimental Workflow for In Vivo Evaluation of a GPR17 Agonist





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